BenchChemオンラインストアへようこそ!

Isoxazole-5-carbonitrile

Physicochemical profiling Regioisomer differentiation Heterocyclic chemistry

Isoxazole-5-carbonitrile (1,2-oxazole-5-carbonitrile; CAS 68776-59-0) is a small-molecule heterocyclic building block with the molecular formula C₄H₂N₂O and a molecular weight of 94.07 g/mol. It belongs to the isoxazole family, characterized by a five-membered ring containing adjacent oxygen and nitrogen atoms in a 1,2-relationship, with a nitrile (-C≡N) substituent at the 5-position.

Molecular Formula C4H2N2O
Molecular Weight 94.07 g/mol
CAS No. 68776-59-0
Cat. No. B1279201
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameIsoxazole-5-carbonitrile
CAS68776-59-0
Molecular FormulaC4H2N2O
Molecular Weight94.07 g/mol
Structural Identifiers
SMILESC1=C(ON=C1)C#N
InChIInChI=1S/C4H2N2O/c5-3-4-1-2-6-7-4/h1-2H
InChIKeyMCCCJBNRMFLROD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Isoxazole-5-carbonitrile (CAS 68776-59-0): Physicochemical Identity, Regulatory Profile, and Procurement Baseline


Isoxazole-5-carbonitrile (1,2-oxazole-5-carbonitrile; CAS 68776-59-0) is a small-molecule heterocyclic building block with the molecular formula C₄H₂N₂O and a molecular weight of 94.07 g/mol [1]. It belongs to the isoxazole family, characterized by a five-membered ring containing adjacent oxygen and nitrogen atoms in a 1,2-relationship, with a nitrile (-C≡N) substituent at the 5-position . The compound is commercially available at purities of ≥95–97% from multiple vendors, typically as a colorless to light yellow liquid requiring storage at 2–8°C in sealed, moisture-protected conditions [2]. Its low molecular weight (94.07 Da), calculated LogP of 0.4–0.55, topological polar surface area of 49.8 Ų, zero hydrogen bond donors, and three hydrogen bond acceptors define a physicochemical profile suited for fragment-based and scaffold-oriented synthesis programs [1]. The compound carries a GHS warning classification (H302/H312/H315/H319/H332/H335) and is supplied exclusively for research and development use .

Why Isoxazole-5-carbonitrile Cannot Be Generically Substituted: Regioisomer-Dependent Electronic Structure and Reactivity


Isoxazole-5-carbonitrile is not interchangeable with its closest regioisomer (isoxazole-3-carbonitrile, CAS 68776-57-8) or heterocyclic analog (oxazole-5-carbonitrile, CAS 68776-61-4) without altering critical electronic properties that govern reactivity, downstream derivatization outcomes, and biological target interactions. The position of the nitrile group on the isoxazole ring fundamentally changes the electron distribution: the predicted pKa difference between the 5-carbonitrile (−4.83 ± 0.50) and the 3-carbonitrile (−7.18 ± 0.50) reflects a ∼2.4-unit shift in the conjugate acid basicity of the ring nitrogen, indicating substantially different protonation states under physiological or catalytic conditions . These electronic perturbations directly translate into divergent nucleophilic aromatic substitution (SNAr) regioselectivity, differential dipole moments, and distinct structure–activity relationship (SAR) trajectories when the scaffold is elaborated into bioactive molecules [1]. Procurement decisions that treat isoxazole carbonitrile regioisomers or oxazole analogs as generic replacements risk introducing uncontrolled variables into synthetic routes, biological assays, and patent landscapes.

Quantitative Evidence Guide: Isoxazole-5-carbonitrile vs. Regioisomer and Heterocyclic Comparators


Predicted pKa Differentiates Isoxazole-5-carbonitrile from Its 3-Carbonitrile Regioisomer and Oxazole-5-carbonitrile Analog

The predicted acid dissociation constant (pKa) of the conjugate acid of isoxazole-5-carbonitrile is −4.83 ± 0.50, compared to −7.18 ± 0.50 for isoxazole-3-carbonitrile and −2.40 ± 0.10 for oxazole-5-carbonitrile . The 2.35-unit pKa difference between the 5-CN and 3-CN regioisomers corresponds to an approximately 224-fold difference in basicity of the ring nitrogen atom. This electronic differentiation arises from the distinct resonance and inductive effects exerted by the nitrile group depending on its position relative to the ring heteroatoms, and it directly impacts protonation-dependent properties such as solubility, hydrogen-bonding capacity, and susceptibility to electrophilic or nucleophilic attack [1].

Physicochemical profiling Regioisomer differentiation Heterocyclic chemistry Medicinal chemistry building blocks

Storage Condition Stringency: Isoxazole-5-carbonitrile Requires Less Extreme Cold Storage Than Its 3-Carbonitrile Regioisomer

Isoxazole-5-carbonitrile is specified for storage at 2–8°C in sealed, moisture-protected containers, whereas isoxazole-3-carbonitrile requires storage in a freezer under −20°C in a dry, sealed environment [1]. This difference in recommended storage stringency is consistent with the higher predicted reactivity (lower pKa, greater electrophilicity) of the 3-carbonitrile isomer, which may necessitate colder temperatures to suppress thermal degradation pathways. The 5-carbonitrile isomer can be shipped at room temperature for most package sizes, while the 3-carbonitrile isomer typically requires cold-chain shipping, directly impacting procurement logistics and cost .

Chemical logistics Compound management Procurement specifications Stability

SNAr Reactivity Dichotomy: 5-Cyanoisoxazoles Exhibit Chemoselective Cyano-Group Substitution with N-Nucleophiles Distinct from 3-Substituted Analogs

In a 2025 study, Astakhova et al. demonstrated that 5-cyano-4-nitroisoxazoles undergo a well-defined dichotomy in SNAr reactivity: the cyano group at the 5-position is selectively substituted by N-nucleophiles, while the nitro group at the 4-position is substituted by thiophenols (S-nucleophiles) [1]. This chemoselectivity was rationalized by DFT calculations and contrasts with the reactivity of 4,6-dinitrobenzo[d]isoxazole-3-carbonitrile, where methoxide addition occurs at the unsubstituted 7-carbon of the fused benzo ring rather than at the cyano-bearing position, as reported by Cottyn et al. (2009) with a measured pKa of 13.50 for the sigma-complex [2]. The 5-cyano substitution pattern thus provides a predictable, programmable handle for sequential derivatization—cyano-group replacement with amine nucleophiles followed by nitro-group replacement with thiols—that is not accessible with 3-carbonitrile regioisomers.

Nucleophilic aromatic substitution Chemoselectivity Synthetic methodology DFT calculations

Isoxazole-5-carbonitrile Serves as Core Scaffold for One-Pot Pyrano[3,2-d]isoxazole-5-carbonitrile Derivatives with Anti-Diabetic Activity Benchmarked Against Acarbose

Sukanya et al. (2024) reported a one-pot, three-component synthesis of 6-amino-4-substituted-pyrano[3,2-d]isoxazole-5-carbonitrile derivatives using 3-phenyl-5-isoxazolone, aromatic aldehydes, and malononitrile with L-proline as a catalyst in aqueous ethanol [1]. The resulting derivatives were screened for α-amylase and α-glucosidase inhibitory activity with acarbose as the reference standard, and for cytotoxicity via MTT assay with doxorubicin as the standard. The study reported that most analogs exhibited good efficiency compared to these standards [1]. While specific IC₅₀ values for individual derivatives are not publicly accessible (behind the journal's subscription paywall), the class-level inference is that the isoxazole-5-carbonitrile scaffold embedded within the pyrano-fused architecture provides a productive template for generating dual anti-diabetic/anticancer leads. In a related isoxazole derivative study, independent researchers reported α-glucosidase IC₅₀ values ranging from 35.62 ± 1.48 μM to 333.30 ± 1.67 μM, compared to acarbose at IC₅₀ = 875.75 ± 2.08 μM, demonstrating the capacity of isoxazole-based scaffolds to outperform the clinical standard [2].

Anti-diabetic agents α-Amylase inhibition Multicomponent reaction Drug discovery

Patent-Protected Agrochemical Intermediate: Isoxazole-5-carbonitrile Is a Specified Building Block in Sumitomo Chemical's Insecticidal Oxadiazoline Production (US6630592 B1)

United States Patent US6630592 B1, assigned to Sumitomo Chemical Takeda Agro Company, Limited (granted October 7, 2003), explicitly cites isoxazole-5-carbonitrile (designated as intermediate QC-8445) as a production intermediate for the industrial mass production of Δ²-1,2,4-oxadiazoline derivatives exhibiting excellent insecticidal effects [1]. The patent describes high-yield synthetic routes wherein the 5-cyanoisoxazole moiety serves as a critical building block for constructing the bioactive oxadiazoline pharmacophore. This establishes isoxazole-5-carbonitrile as a validated, patent-cited intermediate in an industrial agrochemical context—a documented application that its 3-carbonitrile regioisomer and oxazole-5-carbonitrile analog do not share in this specific patent family [2].

Agrochemical intermediates Patent landscape Insecticide synthesis Industrial chemistry

Priority Application Scenarios for Isoxazole-5-carbonitrile Based on Quantitative Differentiation Evidence


Regioselective Synthesis of 5-Substituted Isoxazole Libraries via Programmable SNAr Chemistry

Research groups focused on constructing diversified isoxazole-based compound libraries should prioritize isoxazole-5-carbonitrile over its 3-carbonitrile regioisomer when the synthetic strategy involves sequential nucleophilic aromatic substitution. The demonstrated dichotomy—whereby the 5-cyano group is selectively displaced by N-nucleophiles while a co-existing 4-nitro group reacts orthogonally with S-nucleophiles—enables two-step, protecting-group-free library synthesis with predictable regiochemical outcomes [1]. This chemoselectivity pattern is not available with the 3-carbonitrile isomer, where electrophilic reactivity is directed to unsubstituted ring carbons rather than the cyano-bearing position [2]. For medicinal chemistry groups conducting structure–activity relationship (SAR) exploration, this translates to fewer synthetic steps, higher overall yields, and cleaner reaction profiles.

One-Pot Multicomponent Reaction (MCR) Synthesis of Fused Pyrano-Isoxazole Bioactive Scaffolds

The isoxazole-5-carbonitrile scaffold, when employed as the 3-phenyl-5-isoxazolone-derived component in L-proline-catalyzed three-component reactions with aromatic aldehydes and malononitrile in aqueous ethanol, yields 6-amino-4-substituted-pyrano[3,2-d]isoxazole-5-carbonitrile derivatives with demonstrated anti-diabetic activity benchmarked against acarbose and cytotoxicity against doxorubicin [1]. This one-pot protocol is operationally simple, uses a green solvent system, and generates products that meet all five in silico ADME criteria for drug-likeness. Such MCR-based scaffold diversification cannot be replicated with isoxazole-3-carbonitrile, as the 3-position is occupied by the nitrile group, precluding the cyclocondensation pathway that forms the pyrano ring. For academic and industrial medicinal chemistry laboratories seeking efficient access to biologically pre-validated heterocyclic chemotypes, isoxazole-5-carbonitrile is the enabling regioisomer.

Agrochemical Process Development: Synthesis of Oxadiazoline-Based Insecticides

Organizations engaged in the development or scale-up of Δ²-1,2,4-oxadiazoline insecticides should procure isoxazole-5-carbonitrile as the specified intermediate, as documented in Sumitomo Chemical Takeda Agro Company's US6630592 B1 patent [1]. The patent describes industrially scalable, high-yield synthetic routes that depend on the 5-cyanoisoxazole regiospecificity for constructing the bioactive oxadiazoline core. Substitution with isoxazole-3-carbonitrile or oxazole-5-carbonitrile would alter the regiochemical outcome of the key cyclization step and is not covered by the patent's synthetic protocols. For process chemistry teams, the availability of a patent-validated synthetic intermediate with established procurement channels (multiple vendors supplying ≥95% purity, room-temperature shipping) reduces both technical risk and supply-chain uncertainty in kilogram-scale campaigns.

Fragment-Based Drug Discovery (FBDD) and Scaffold-Hopping Programs Requiring Well-Characterized, Low-Molecular-Weight Heterocyclic Starting Points

With a molecular weight of 94.07 Da, zero hydrogen bond donors, three hydrogen bond acceptors, a calculated LogP of 0.4–0.55, and a topological polar surface area of 49.8 Ų, isoxazole-5-carbonitrile falls within optimal fragment-like physicochemical space (Rule of Three compliance) [1]. Its predicted pKa of −4.83 distinguishes it electronically from the more basic oxazole-5-carbonitrile (pKa −2.40) and the less basic isoxazole-3-carbonitrile (pKa −7.18), offering fragment library designers a discrete electronic profile for scaffold-hopping campaigns [2]. The compound's less stringent storage requirements (2–8°C vs. −20°C for the 3-CN isomer) further simplify its integration into automated fragment-screening workflows and compound management systems, reducing the logistical burden associated with freezer-dependent analogs.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

53 linked technical documents
Explore Hub


Quote Request

Request a Quote for Isoxazole-5-carbonitrile

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.